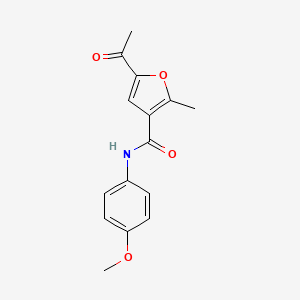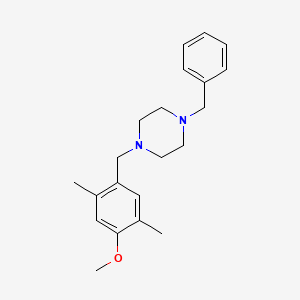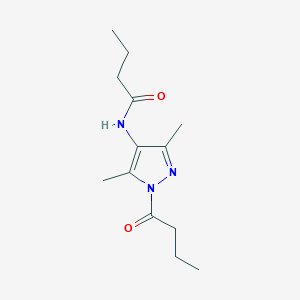
5-acetyl-N-(4-methoxyphenyl)-2-methyl-3-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While the direct synthesis of 5-acetyl-N-(4-methoxyphenyl)-2-methyl-3-furamide is not explicitly detailed in the available literature, related syntheses provide insight into potential methods. For instance, the synthesis of similar compounds often involves palladium-catalysed cyclisation processes or the use of acetoxy and methoxy groups in strategic positions to facilitate specific molecular architectures (Lindahl et al., 2006). Another approach includes the condensation of acetophenones with methyl 2-methoxytetrafluoropropionate, followed by deprotection steps (Irgashev et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to 5-acetyl-N-(4-methoxyphenyl)-2-methyl-3-furamide has been extensively analyzed using techniques like X-ray diffraction and density functional theory (DFT). These analyses reveal details about the crystalline structure, molecular geometry, and electronic properties such as HOMO and LUMO energies. For instance, Demir et al. (2015) provide a comprehensive analysis of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, including its molecular geometry and vibrational frequencies using DFT calculations (Demir et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving 5-acetyl-N-(4-methoxyphenyl)-2-methyl-3-furamide and its analogs can involve various electrophilic and nucleophilic reagents, leading to diverse derivatives. These reactions are crucial for modifying the compound's chemical properties for specific applications. Soliman and El-Sakka (2017) discussed the reactivity of a related compound with aromatic aldehydes and phthalic anhydride, demonstrating the formation of 3-arylidenefuranone derivatives and amides through condensation and refluxing ethanol treatments, respectively (Soliman & El-Sakka, 2017).
Physical Properties Analysis
The physical properties of 5-acetyl-N-(4-methoxyphenyl)-2-methyl-3-furamide and related compounds include solubility, melting point, and crystalline structure. These properties are influenced by the molecular arrangement and intermolecular forces present in the crystal lattice. Studies like those by Demir et al. (2015) offer insights into the crystalline systems and lattice constants, which are critical for understanding the compound's physical behavior (Demir et al., 2015).
Chemical Properties Analysis
The chemical properties of 5-acetyl-N-(4-methoxyphenyl)-2-methyl-3-furamide, such as its reactivity, stability, and chemical transformations, are central to its applications in synthetic chemistry. The compound's interactions with nucleophiles, electrophiles, and its potential for participating in various chemical reactions highlight its versatility. The study of related compounds, as detailed by Soliman and El-Sakka (2017), provides a foundation for understanding these chemical properties and their implications for synthetic strategies (Soliman & El-Sakka, 2017).
Propriétés
IUPAC Name |
5-acetyl-N-(4-methoxyphenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-9(17)14-8-13(10(2)20-14)15(18)16-11-4-6-12(19-3)7-5-11/h4-8H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFVGMVQWPMLHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)C)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5681640 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-{1-butyl-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-2-methylpyrimidine](/img/structure/B5655571.png)

![9-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5655586.png)

![(4aR*,8aR*)-4a-hydroxy-N,N-dimethyl-7-{5-[(methylthio)methyl]-2-furoyl}octahydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5655615.png)
![5-(2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}propanoyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5655617.png)

![5,6,7-trimethyl-2-phenyl-2,6-dihydro-3H-pyrazolo[3,4-b]pyrrolo[3,4-e]azepin-3-one](/img/structure/B5655634.png)
![1-{2-[4-(3-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5655639.png)
![2-[(2-cyclopropyl-2-oxoethyl)thio]-4,5,6-trimethylnicotinonitrile](/img/structure/B5655644.png)